molecular formula C22H18Cl2N4O3S B11244088 1,1'-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B11244088
M. Wt: 489.4 g/mol
InChI Key: GWNWXDOALUCVQJ-UHFFFAOYSA-N
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Description

1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a synthetic organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the dichlorophenyl group: This step involves the substitution reaction of the triazole intermediate with 3,4-dichlorobenzyl chloride.

    Formation of the thiadiazine ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazolothiadiazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone: This compound is unique due to its specific substitution pattern and triazolothiadiazine core.

    Other triazolothiadiazines: Compounds with similar core structures but different substituents may exhibit different biological activities and properties.

Uniqueness

The uniqueness of 1,1’-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H18Cl2N4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

1-[5-acetyl-6-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H18Cl2N4O3S/c1-12(29)21-20(15-6-9-17(23)18(24)11-15)27(13(2)30)28-19(25-26-22(28)32-21)10-14-4-7-16(31-3)8-5-14/h4-9,11H,10H2,1-3H3

InChI Key

GWNWXDOALUCVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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